![molecular formula C13H20NO6S- B14950685 N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate](/img/structure/B14950685.png)
N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate
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Overview
Description
N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate is a complex organic compound with a unique structure that includes an ethyl group, a hydroxy group, a methoxy group, and a sulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the necessary functional groups.
Clemmensen Reduction: This reduction step is used to convert the acyl group into an alkyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(2-hydroxy-3-methoxybenzyl)ethanaminium
- N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline
Uniqueness
N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
Molecular Formula |
C13H20NO6S- |
---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate |
InChI |
InChI=1S/C13H21NO6S/c1-4-14(21(16,17)18)8-11(15)9-20-12-6-5-10(2)7-13(12)19-3/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18)/p-1 |
InChI Key |
YUDYOOYVPWFNCP-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(COC1=C(C=C(C=C1)C)OC)O)S(=O)(=O)[O-] |
Origin of Product |
United States |
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